molecular formula C11H7NO3 B11900743 6-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile CAS No. 50743-21-0

6-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile

Cat. No.: B11900743
CAS No.: 50743-21-0
M. Wt: 201.18 g/mol
InChI Key: KYODOYCCRUBKCO-UHFFFAOYSA-N
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Description

6-Methoxy-4-oxo-4H-chromene-3-carbonitrile is a chemical compound with the molecular formula C11H7NO3 and a molecular weight of 201.18 g/mol . It belongs to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxynaphthalen-1-ol with malononitrile in the presence of a base such as piperidine under microwave irradiation . This method provides a high yield of the desired product.

Another method involves the reaction of β-enaminonitrile with different nucleophilic reagents, such as acetic anhydride, benzaldehyde, triethyl orthoformate, and dimethylformamide-dineopentylacetal (DMF-DPA) . These reactions are typically carried out under mild conditions and result in the formation of the chromene derivative.

Industrial Production Methods

Industrial production of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and efficient catalysts can significantly enhance the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted chromene derivatives.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinase receptors, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interfere with these pathways makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

6-Methoxy-4-oxo-4H-chromene-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

50743-21-0

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

6-methoxy-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C11H7NO3/c1-14-8-2-3-10-9(4-8)11(13)7(5-12)6-15-10/h2-4,6H,1H3

InChI Key

KYODOYCCRUBKCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C(C2=O)C#N

Origin of Product

United States

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